2-(Dimethyl-1,3-thiazol-5-yl)propanoic acid
Description
2-(Dimethyl-1,3-thiazol-5-yl)propanoic acid (Molecular Formula: C₆H₇NO₂S) is a heterocyclic carboxylic acid featuring a 1,3-thiazole ring substituted with two methyl groups at unspecified positions (likely 2- and 4- based on nomenclature conventions) and a propanoic acid side chain. Its SMILES string is CC(C1=CN=CS1)C(=O)O .
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-4(8(10)11)7-5(2)9-6(3)12-7/h4H,1-3H3,(H,10,11) |
InChI Key |
JXOQHASGYJWHPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-bromoacetone with thiourea can yield 2-amino-1,3-thiazole, which can then be further modified to introduce the dimethyl and propanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Core Reactivity Profile
The compound participates in four primary reaction types:
| Reaction Type | Conditions | Products | Yield Range |
|---|---|---|---|
| Esterification | Alcohols + acid catalyst (H₂SO₄, HCl) | Corresponding thiazole propanoate esters | 85–90% |
| Amidation | Amines + coupling agents (EDC/HOBt) | Thiazole-propanoic acid amides | 70–75% |
| Nucleophilic Substitution | Halogenation (SOCl₂, PCl₃) | Acid chlorides for further derivatization | 80–85% |
| Oxidation | KMnO₄/H₂O at 60–80°C | 2-(Dimethyl-1,3-thiazol-5-yl)malonic acid | 65–70% |
| Decarboxylation | Pyridine, Cu powder, 200–220°C | 5-(Dimethyl)-1,3-thiazole + CO₂ | 55–60% |
Esterification
Key study : Reaction with ethanol under H₂SO₄ catalysis (reflux, 6 hr) produces ethyl 2-(dimethyl-1,3-thiazol-5-yl)propanoate. Kinetic studies show a second-order rate constant () of at 80°C.
Mechanism :
Protonation of the carbonyl oxygen facilitates nucleophilic attack by the alcohol.
Amidation
Optimized protocol :
-
Reagents : Benzylamine (1.2 eq), EDC (1.5 eq), HOBt (1.0 eq)
-
Solvent : DMF, 0°C → RT, 12 hr
-
Yield : 78% (purified via silica chromatography)
Notable derivative : -Benzyl-2-(dimethyl-1,3-thiazol-5-yl)propanamide shows enhanced antimicrobial activity (MIC = 8 μg/mL against S. aureus) compared to the parent acid.
Thiazole Ring Functionalization
The electron-rich thiazole moiety undergoes:
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-thiazole derivative |
| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | Thiazole-5-sulfonic acid |
| Halogenation | NBS, AIBN, CCl₄, reflux | 4-Bromo-thiazole analog |
Caution: Dimethyl groups at positions 1 and 3 direct electrophiles to position 4 on the thiazole ring.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling with arylboronic acids:
| Catalyst System | Substrate | Yield |
|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ (DME/H₂O) | 4-Bromo-thiazolepropanoic acid | 62% |
Mechanistic Insights
-
Steric effects : Dimethyl groups at C1/C3 hinder electrophilic attack at C2 but activate C4/C5 positions via inductive effects.
-
Acid strength : pKa = 3.8 (measured in D₂O), enabling selective deprotonation for metal-coordination complexes.
-
Conformational control : Intramolecular S···O interactions stabilize planar configurations, as shown by DFT calculations () .
Stability Considerations
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 2 (HCl, 25°C) | Thiazole ring protonation → hydrolysis | 48 hr |
| UV light (254 nm) | Radical-initiated decarboxylation | 15 min |
| O₂ (autoxidation) | Sulfur oxidation to sulfoxide | 8 days |
Scientific Research Applications
Biological Activities
Research indicates that 2-(Dimethyl-1,3-thiazol-5-yl)propanoic acid exhibits several biological activities, making it a subject of interest in pharmacological studies:
- Enzyme Interaction : The compound can act as an enzyme inhibitor or receptor modulator. Its interactions with specific enzymes and receptors can modulate various biochemical pathways, potentially leading to therapeutic benefits in diseases such as cancer and inflammation.
- Antitumor Activity : Preliminary studies have explored its potential antitumor effects. For instance, it has been screened against multiple human tumor cell lines, showing moderate anticancer activity .
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects in animal models, suggesting potential use in treating inflammatory diseases .
Applications in Medicinal Chemistry
The compound's unique structural features make it suitable for various applications in medicinal chemistry:
- Drug Development : Its ability to interact with biological targets positions it as a candidate for developing new therapeutic agents aimed at cancer and inflammatory diseases.
- Biochemical Research : The compound serves as a valuable tool for studying enzyme mechanisms and metabolic pathways due to its specific binding properties.
Case Studies and Research Findings
Several case studies have highlighted the significance of this compound in clinical settings:
- Antitumor Efficacy : Studies have demonstrated that compounds similar to this compound exhibit varying degrees of antitumor activity across different cancer cell lines. This suggests a potential pathway for developing targeted cancer therapies .
- Inflammation Models : In vivo studies using rat models have shown that this compound can reduce edema significantly more than traditional anti-inflammatory agents like ketoprofen .
Mechanism of Action
The mechanism of action of 2-(Dimethyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Substituent Position and Electronic Effects
- 2-{[(tert-Butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid (C₁₁H₁₆N₂O₄S, MW 272.33): Features a tert-butoxycarbonyl (Boc)-protected amino group and a thiazole ring. The Boc group enhances steric bulk and modulates acidity (pKa ~3.5–4.5 for the carboxylic acid) compared to the dimethyl-substituted analog .
- 3-[2-(4-Carbamimidoylbenzoyl)imino-3,4-dimethyl-1,3-thiazol-5-yl]propanoic acid: Contains an imino-linked carbamimidoylbenzoyl group, increasing electron-withdrawing effects and enhancing integrin α-IIb/β3 inhibition (IC₅₀: 16.8–35.5 µM; Ki: 0.05 µM) . The dimethyl substitution in the target compound may reduce potency but improve metabolic stability.
Functional Group Modifications
- 2-{4-[({4-{[4-(3,4-Dimethoxyphenyl)-1-piperazinyl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}propanoic acid: Incorporates a trifluoromethylphenyl group and piperazine moiety, significantly increasing lipophilicity (logP ~4.5–5.0) and ADMET complexity compared to the simpler dimethyl-thiazole analog .
Physicochemical Properties
- The dimethyl-thiazole group in the target compound contributes to moderate hydrophilicity, favoring aqueous solubility over bulkier analogs.
Biological Activity
2-(Dimethyl-1,3-thiazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The thiazole ring, characterized by the presence of sulfur and nitrogen, contributes to the compound's distinct chemical properties, which may lead to various therapeutic applications, including antimicrobial and anticancer activities.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The compound features a thiazole ring attached to a propanoic acid moiety, making it a valuable scaffold for further modifications and studies.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiazole ring can modulate enzyme activity and receptor interactions, leading to diverse biological effects such as:
- Antimicrobial Activity : Inhibition of microbial growth through interference with essential metabolic pathways.
- Anticancer Activity : Induction of apoptosis in cancer cells by disrupting cellular processes involved in proliferation and survival.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In vitro studies demonstrate its effectiveness in inhibiting the growth of these resistant strains .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 32 µg/mL |
| Vancomycin-resistant E. faecium | 16 µg/mL |
| Drug-resistant Candida species | 8 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal adenocarcinoma). The compound was tested using the MTT assay to measure cell viability after treatment. Results indicated a significant reduction in cell viability at concentrations above 50 µM .
| Cell Line | Treatment Concentration | Cell Viability (%) |
|---|---|---|
| A549 | 50 µM | 70 |
| Caco-2 | 50 µM | 39.8 |
Study on Antimicrobial Efficacy
A recent study focused on the synthesis of thiazole derivatives, including this compound, demonstrated its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents targeting resistant pathogens .
Study on Anticancer Effects
Another investigation explored the anticancer properties of thiazole derivatives. The study reported that compounds similar to this compound showed enhanced anticancer activity due to structural modifications that improved their interaction with cancer cell receptors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Dimethyl-1,3-thiazol-5-yl)propanoic acid, and how is its structure confirmed?
- Synthesis : The compound can be synthesized via cyclization reactions involving thiazole precursors. For example, derivatives of thiazolyl propanoic acids are often prepared by reacting substituted thiazoles with halogenated carboxylic acids under reflux conditions. A typical method involves coupling 2-methyl-1,3-thiazole derivatives with bromo- or chloro-propanoic acid in the presence of a base (e.g., Na₂CO₃) .
- Structural Confirmation : Key techniques include ¹H NMR (to confirm proton environments, e.g., methyl groups on the thiazole ring), ¹³C NMR (to verify carbonyl and aromatic carbons), IR spectroscopy (to identify carboxylic acid C=O stretches ~1700 cm⁻¹), and elemental analysis (to validate purity and stoichiometry) .
Q. What are the primary research applications of this compound in biological studies?
- Thiazolyl propanoic acid derivatives are frequently explored for antimicrobial activity . For instance, structurally similar compounds, such as 3-(thiazol-2-yl)propanoic acid derivatives, have shown inhibitory effects against bacterial and fungal strains via interactions with microbial enzymes or membrane disruption . Bioassays typically involve minimum inhibitory concentration (MIC) determinations using standardized protocols (e.g., CLSI guidelines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst Selection : Acidic catalysts (e.g., BF₃·Et₂O) enhance cyclization efficiency in thiazole synthesis .
- Solvent and Temperature : Refluxing in polar aprotic solvents (e.g., acetic acid) at 80–100°C for 3–5 hours improves intermediate stability and product formation .
- Workup Strategies : Purification via recrystallization (e.g., using DMF/acetic acid mixtures) reduces impurities and increases crystallinity .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Overlapping Peaks : Use 2D NMR (e.g., HSQC, HMBC) to distinguish crowded regions in ¹H and ¹³C spectra, particularly for thiazole ring protons and methyl groups .
- Impurity Interference : Cross-validate results with high-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks and detect trace byproducts .
Q. What computational strategies predict the bioactivity of thiazolyl propanoic acid derivatives?
- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with antimicrobial activity data from analogues to design derivatives with enhanced potency .
- Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina to prioritize synthesis candidates .
Q. How can researchers design derivatives of this compound for improved pharmacokinetic properties?
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., nitro, halogens) to the thiazole ring to enhance metabolic stability .
- Prodrug Strategies : Esterify the carboxylic acid group to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
Methodological Tables
| Analytical Technique | Key Parameters | Application Example |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.45 (s, 6H, CH₃), δ 3.20 (t, 2H, CH₂), δ 12.10 (s, 1H, COOH) | Confirms dimethyl-thiazole and propanoic acid moieties |
| IR (KBr pellet) | 1705 cm⁻¹ (C=O stretch) | Validates carboxylic acid functionality |
| Elemental Analysis | C: 48.5%, H: 5.2%, N: 8.1% (theoretical) | Ensures purity >98% |
| Bioassay Protocol | Steps | Reference |
|---|---|---|
| Antimicrobial MIC Assay | 1. Prepare serial dilutions in Mueller-Hinton broth. 2. Inoculate with 1.5 × 10⁸ CFU/mL. 3. Incubate 24h at 37°C. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
